![molecular formula C12H12ClN3O2 B11854148 [(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-39-5](/img/structure/B11854148.png)
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in various fields, including medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide typically involves the reaction of 5-chloro-2-methylquinoline with appropriate reagents to introduce the hydroxyethanimidamide group. One common method involves the use of acetic anhydride and hydrochloric acid to prepare the intermediate, which is then reacted with hydroxylamine to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide has several scientific research applications:
Corrosion Inhibition: This compound has been studied for its ability to inhibit the corrosion of mild steel in acidic environments.
Biological Activity: Quinoline derivatives, including this compound, are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism by which [(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide exerts its effects involves its interaction with metal surfaces and biological targets. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective barrier that prevents further corrosion . In biological systems, it may interact with specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Similar in structure and also used as a corrosion inhibitor.
Quinoline N-oxide derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide stands out due to its specific combination of a quinoline core with a hydroxyethanimidamide group, which imparts unique chemical and biological properties. Its ability to act as a mixed-type inhibitor in corrosion studies highlights its versatility and effectiveness .
Eigenschaften
CAS-Nummer |
88757-39-5 |
---|---|
Molekularformel |
C12H12ClN3O2 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
2-(5-chloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-2-3-8-9(13)4-5-10(12(8)15-7)18-6-11(14)16-17/h2-5,17H,6H2,1H3,(H2,14,16) |
InChI-Schlüssel |
VXLJYDPTPKGDEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.